(2-Aminophenyl)dimethylphosphine oxide

Catalog No.
S895173
CAS No.
1197953-47-1
M.F
C8H12NOP
M. Wt
169.164
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminophenyl)dimethylphosphine oxide

CAS Number

1197953-47-1

Product Name

(2-Aminophenyl)dimethylphosphine oxide

IUPAC Name

2-dimethylphosphorylaniline

Molecular Formula

C8H12NOP

Molecular Weight

169.164

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3

InChI Key

DHHGHQKIKXKQGJ-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC=CC=C1N
  • Synthetic Chemistry: ADPO finds use as a building block in the synthesis of more complex molecules. Its phosphorus-carbon bond can be manipulated to create new carbon-carbon bonds, leading to the formation of diverse organic structures. For instance, a study describes the utilization of ADPO in the synthesis of novel biaryl phosphines, important components in organic catalysts [].

(2-Aminophenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a dimethylphosphine oxide group attached to a 2-aminophenyl moiety. Its chemical formula is C8H12NOPC_8H_{12}NOP, and it has a molecular weight of approximately 169.16 g/mol. The compound features a phosphine oxide functional group, which is known for its diverse reactivity and biological activity. The compound is soluble in various solvents, indicating its potential utility in different chemical environments .

, notably:

  • Oxidation Reactions: The dimethylphosphine moiety can undergo oxidation, leading to the formation of various derivatives.
  • Ugi Reaction: This multi-component reaction allows for the synthesis of diverse amides and can incorporate (2-aminophenyl)dimethylphosphine oxide as one of the reactants.
  • Vilsmeier-Haack Reaction: This reaction can be employed to introduce formyl groups into aromatic compounds, potentially utilizing (2-aminophenyl)dimethylphosphine oxide as a starting material .

The biological activity of (2-aminophenyl)dimethylphosphine oxide includes:

  • Inhibition of Cytochrome P450 Enzymes: It has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This suggests potential implications in pharmacology and toxicology .
  • High Gastrointestinal Absorption: The compound exhibits high gastrointestinal absorption, indicating its potential for oral bioavailability .

Several methods exist for synthesizing (2-aminophenyl)dimethylphosphine oxide:

  • Reaction of 2-Iodoaniline with Dimethylphosphine Oxide: This method involves the coupling of 2-iodoaniline with dimethylphosphine oxide in the presence of potassium phosphate and palladium catalysts.
  • Alternative Synthetic Routes: Other synthetic approaches may include variations in reaction conditions or different starting materials, although specific details on these methods are less documented.

(2-Aminophenyl)dimethylphosphine oxide finds applications in various fields:

  • Pharmaceuticals: Its ability to inhibit specific cytochrome P450 enzymes makes it a candidate for drug development and optimization.
  • Chemical Synthesis: As a versatile intermediate, it can be utilized in the synthesis of more complex organic molecules, particularly in the development of phosphorous-containing pharmaceuticals .

Interaction studies involving (2-aminophenyl)dimethylphosphine oxide focus on its reactivity and biological interactions. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests that it may interact with various drugs metabolized by these enzymes. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with (2-aminophenyl)dimethylphosphine oxide, including:

Compound NameCAS NumberKey Features
(4-Aminophenyl)dimethylphosphine oxide737751-54-1Similar structure but with amino group at position 4.
Dimethylphosphine oxide7540-00-3Lacks the aromatic amine functionality.
(Phenyl)dimethylphosphine oxide1197953-47-1Contains a phenyl group instead of an amino group.

Uniqueness

(2-Aminophenyl)dimethylphosphine oxide stands out due to its specific positioning of the amino group on the aromatic ring, which influences its reactivity and biological properties differently compared to similar compounds. Its ability to act as a cytochrome P450 inhibitor further distinguishes it from other phosphine oxides that may not exhibit such biological activity.

XLogP3

0.8

Dates

Modify: 2023-08-15

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